N 0426 hydrochloride

Description

Contextualization of N 0426 Hydrochloride within Dopamine (B1211576) Agonist Research

This compound is identified chemically as a dopamine agonist. A dopamine agonist is a compound that activates dopamine receptors in the brain, mimicking the effect of the neurotransmitter dopamine. wikipedia.orgparkinsons.org.uk The central nervous system contains two primary families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). wikipedia.org These receptors are G protein-coupled receptors and are crucial for regulating a wide array of physiological functions, including voluntary movement, mood, reward, and cognition. nih.gov

Dopamine agonists are a critical class of drugs primarily utilized in the management of motor symptoms associated with Parkinson's disease. wikipedia.org They are also employed in the treatment of hyperprolactinemia (elevated levels of the hormone prolactin) and restless legs syndrome. wikipedia.orgparkinsons.org.uk By directly stimulating dopamine receptors, these agents compensate for the depleted dopamine levels that characterize certain neurological conditions.

Historical and Current Trajectories in Dopamine Agonist Discovery and Investigation

The journey of dopamine agonist research began with the understanding of dopamine's role in the brain. In 1960, the discovery of striatal dopamine deficiency as a key factor in Parkinson's disease paved the way for dopamine-centric therapies. nih.gov Levodopa, a precursor to dopamine, was first used in Parkinson's patients in 1961 and became a cornerstone of treatment by the late 1960s. nih.gov However, the long-term use of levodopa was associated with motor complications, prompting the search for alternative or adjunctive therapies. pavilionhealthtoday.com

The 1970s marked the introduction of dopamine agonists into clinical practice. Apomorphine (B128758) was among the first to be used, although its application was limited by side effects and administration challenges. nih.gov A significant breakthrough came with the discovery of bromocriptine's benefits in 1974. nih.gov Bromocriptine, an ergot-derived agonist, was initially developed through research aimed at modulating prolactin levels. researchgate.net

Early dopamine agonists were often derived from ergot alkaloids. wikipedia.org While effective, these compounds were associated with serious side effects, such as cardiac valve fibrosis, due to their non-selective receptor activation. wikipedia.org This led to the development of non-ergot derived dopamine agonists in the last two decades of the 20th century, including ropinirole, pramipexole, and rotigotine. researchgate.net These newer agents offered a more favorable side-effect profile and have become more widely used. researchgate.net

Current research continues to focus on developing more selective and specific dopamine agonists to maximize therapeutic benefits while minimizing adverse effects. researchgate.net The development of partial dopamine agonists, such as aripiprazole, represents another advancement, offering a different mechanism of action for conditions like schizophrenia. researchgate.net

Rationale for Exhaustive Academic Investigation of this compound

The academic investigation of a specific compound like this compound is driven by the continuous need to understand the nuances of the dopaminergic system and to develop improved therapeutic agents. The rationale for such focused research can be multifaceted:

Receptor Selectivity and Affinity: A primary goal is to characterize the binding profile of the compound. Determining its affinity and selectivity for the different dopamine receptor subtypes (D1, D2, D3, D4, and D5) is crucial. A compound with high selectivity for a specific receptor subtype could offer a more targeted therapeutic effect with fewer off-target side effects.

Structure-Activity Relationships (SAR): By studying the chemical structure of this compound and its interaction with dopamine receptors, researchers can elucidate key structural motifs responsible for its agonist activity. This knowledge is invaluable for the rational design of new, more potent, and selective dopamine agonists.

Pharmacological Profiling: In-depth investigation involves characterizing the compound's functional activity at the cellular level. This includes determining whether it is a full or partial agonist and assessing its efficacy in downstream signaling pathways.

Potential for Novel Therapeutic Applications: While existing dopamine agonists are effective for certain conditions, there is always a search for compounds with improved efficacy, better tolerability, or novel applications in other neurological or psychiatric disorders where dopamine dysfunction is implicated.

The table below summarizes key research parameters that would be central to the investigation of this compound.

| Research Parameter | Description | Rationale |

| Receptor Binding Affinity | Measurement of how strongly this compound binds to each dopamine receptor subtype (D1, D2, D3, D4, D5). | To determine the compound's potency and selectivity. |

| Functional Agonist Activity | Assessment of the compound's ability to activate dopamine receptors and elicit a cellular response. | To classify the compound as a full or partial agonist and quantify its efficacy. |

| In Vivo Efficacy | Evaluation of the compound's effects in animal models of diseases like Parkinson's. | To assess its potential therapeutic utility and effective dose range. |

| Pharmacokinetic Profile | Study of the absorption, distribution, metabolism, and excretion (ADME) of the compound. | To understand how the compound behaves in a living organism and its suitability as a drug candidate. |

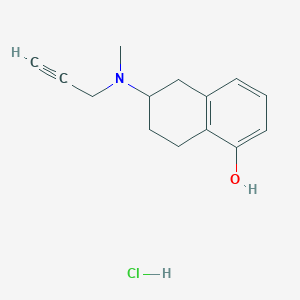

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H18ClNO |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |

InChI |

InChI=1S/C14H17NO.ClH/c1-3-9-15(2)12-7-8-13-11(10-12)5-4-6-14(13)16;/h1,4-6,12,16H,7-10H2,2H3;1H |

InChI Key |

LLTCMAUMLPSTDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)C1CCC2=C(C1)C=CC=C2O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 0426 Hydrochloride

Advanced Synthetic Routes for N 0426 Hydrochloride

Currently, no specific advanced synthetic routes for this compound have been detailed in the reviewed scientific literature. The compound's chemical identity has been established, including its molecular formula (C14H17NO.HCl) and molecular weight (251.75 g/mol ) vulcanchem.com. However, the precise chemical transformations, reagents, and reaction conditions employed for its synthesis are not publicly disclosed in detail.

Information regarding the optimization of reaction conditions or reported yields for the synthesis of this compound is not available in the reviewed sources. The absence of peer-reviewed studies on this compound highlights a gap in its public scientific profile concerning synthetic efficiency and yield optimization vulcanchem.com.

No specific stereoselective synthesis approaches for this compound have been identified in the literature. The development of enantiomerically pure compounds often requires specialized chiral catalysts or auxiliaries, but no such methodologies have been reported for this particular molecule.

Details concerning the development of scalable synthetic protocols for this compound are not present in the available scientific records. Information on large-scale production methods, process development, or industrial synthesis remains undocumented.

Isotopic Labeling Strategies for this compound Research

While stable isotope labeling is a crucial technique in various research fields, including drug metabolism and pharmacokinetic studies sigmaaldrich.comisotope.comnih.govacanthusresearch.com, specific strategies for the isotopic labeling of this compound have not been reported. Such strategies typically involve incorporating isotopes like deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into the molecule to trace its pathways and transformations. However, no published research outlines the application of these techniques to this compound.

Preparation of this compound Derivatives and Analogues for Research

The preparation of specific derivatives or analogues of this compound for research purposes has not been detailed in the reviewed literature. While related compounds like N 0425 hydrochloride and N 0734 hydrochloride are mentioned as dopamine (B1211576) agonists or MAO inhibitors axonmedchem.comaxonmedchem.com, the synthesis and characterization of this compound derivatives are not described.

Molecular and Receptor Pharmacology of N 0426 Hydrochloride

Dopamine (B1211576) Receptor Subtype Selectivity and Binding Kinetics of N 0426 Hydrochloride

Understanding the selectivity of a compound for different dopamine receptor subtypes (D1-D5) and its binding kinetics is fundamental to characterizing its pharmacological profile. Dopamine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various neurological functions, including motor control, reward, and cognition axonmedchem.comaxonmedchem.com.

Intracellular Signaling Pathways Modulated by this compound

Upon ligand binding, GPCRs initiate intracellular signaling cascades, primarily mediated by heterotrimeric G proteins, which in turn regulate various effector systems.

Downstream Effector Systems Analysis in Response to N 0426 HydrochlorideThe activation of signaling cascades by GPCRs leads to the modulation of downstream effector systems, including protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as ion channels and transcription factors. These effectors mediate the cellular and physiological responses to ligand binding. Information regarding the specific downstream effector systems influenced by this compound was not found.

Data Tables

Due to the absence of specific research findings, binding affinity data, selectivity profiles, or signaling pathway modulation data for this compound, data tables detailing these aspects cannot be generated.

Structure Activity Relationships Sar and Structure Property Relationships Spr of N 0426 Hydrochloride

Identification of Key Pharmacophoric Elements within N-0437

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For N-0437 and related 2-aminotetralin analogues, the key pharmacophoric elements for potent D2 receptor agonism have been identified through extensive structure-activity relationship (SAR) studies.

The essential components of the N-0437 pharmacophore include:

A Protonatable Nitrogen Atom: The tertiary amine in the aminotetralin structure is crucial. At physiological pH, this nitrogen is protonated, allowing it to form a key ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the dopamine (B1211576) D2 receptor.

The Hydroxytetralin Ring System: This rigid scaffold correctly orients the other functional groups in three-dimensional space for optimal receptor interaction. The 5-hydroxyl group on the aromatic portion of the tetralin ring is a critical feature. It is believed to interact via hydrogen bonding with serine residues in the fifth transmembrane domain (TM5) of the D2 receptor. mdpi.com

An Aromatic Moiety: The presence of an aromatic ring system is a common feature in dopamine agonists, contributing to binding through hydrophobic and van der Waals interactions within the receptor's binding pocket.

The N-Propyl Group: The size and nature of the substituent on the nitrogen atom influence both affinity and efficacy. The n-propyl group is found to be optimal for high affinity at D2 receptors in many aminotetralin series.

The 2-Thienylethyl Group: This specific substituent on the amine contributes significantly to the high D2 receptor affinity and selectivity of N-0437. The thiophene ring acts as an aromatic extension, likely engaging in additional favorable interactions within a secondary binding pocket of the receptor.

Impact of Structural Modifications on Dopamine Receptor Binding and Efficacy of N-0437 Analogues

Systematic modification of the N-0437 structure has provided deep insights into the structural requirements for D2 receptor binding.

Modifications of the 5-Hydroxyl Group: The critical role of the 5-OH group is highlighted by the fact that its removal or replacement significantly alters activity. For instance, converting the hydroxyl group to a methoxy (B1213986) ether was explored to reduce metabolic inactivation via glucuronidation. nih.gov While these analogues retained some activity, they generally showed a different pharmacological profile, underscoring the importance of the hydrogen-bonding capability of the phenolic hydroxyl group for high-potency agonism. nih.gov

Variations in N-Substituents: The nature of the substituents on the basic nitrogen atom is a key determinant of activity. Replacing the N-propyl group with other alkyl chains can modulate affinity and selectivity. Similarly, altering the 2-thienylethyl moiety impacts the interaction with the receptor. For example, the related compound N-0434, which has a phenylethyl group instead of a thienylethyl group, is also a potent D2 agonist, indicating some flexibility in the nature of this aromatic extension. nih.gov

Changes to the Tetralin Scaffold: The stereochemistry of the aminotetralin core is vital. The specific enantiomer of N-0437 is responsible for its high-affinity binding, as the spatial arrangement of the pharmacophoric elements must precisely complement the architecture of the receptor binding site.

The following table summarizes the binding affinities of N-0437 and related compounds at various receptors, illustrating its D2 selectivity.

| Compound | D2 Ki (nM) | D1 Ki (nM) | α1 Ki (nM) | α2 Ki (nM) | S1 Ki (nM) | S2 Ki (nM) |

| N-0437 | 0.69 | 678 | 534 | 195 | 6940 | 5900 |

Data compiled from radioligand binding assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-0437 and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For N-0437 and its analogues, QSAR studies help to quantify the physicochemical properties that govern their affinity and efficacy at the D2 receptor.

While a specific QSAR model solely for N-0437 analogues is not detailed in the provided search results, general QSAR studies on 2-aminotetralin dopamine agonists have identified several key molecular descriptors that correlate with activity:

Molecular Lipophilicity (logP): This parameter describes the hydrophobicity of the molecule, which influences its ability to cross the blood-brain barrier and engage with the transmembrane domains of the receptor.

Electronic Parameters (e.g., Hammett constants): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, which affects hydrogen bonding potential and electronic interactions.

Steric Descriptors (e.g., Taft parameters, molar refractivity): These parameters relate to the size and shape of the molecule and its substituents, which is critical for ensuring a proper fit within the constrained space of the receptor's binding pocket.

A typical QSAR model for this class of compounds would be expressed by an equation such as:

log(1/Ki) = c1(logP) - c2(logP)² + c3(σ) + c4(Es) + constant

Where Ki is the binding affinity, and the coefficients (c1, c2, etc.) are determined by regression analysis of a training set of molecules with known activities. Such models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding rational drug design. nih.gov

Physicochemical Determinants Influencing the Biological Activity of N-0437

The biological activity of a drug is not solely dependent on its interaction with the target receptor but is also governed by its physicochemical properties, which affect its absorption, distribution, metabolism, and excretion (ADME).

Ionization (pKa): The tertiary amine of N-0437 has a pKa that ensures it is predominantly protonated at physiological pH (around 7.4). This ionization is essential for the initial ionic interaction with the D2 receptor's aspartate residue, which is thought to guide the ligand into the binding pocket.

Lipophilicity: As an agent targeting the central nervous system, N-0437 must possess sufficient lipophilicity to cross the blood-brain barrier. However, excessive lipophilicity can lead to non-specific binding to other tissues, rapid metabolism, and poor aqueous solubility. The balance of hydrophilic (5-OH group) and lipophilic (tetralin ring, N-substituents) features in N-0437 is therefore optimized for its activity.

Hydrogen Bonding Capability: The 5-hydroxyl group serves as a critical hydrogen bond donor. The ability to form strong hydrogen bonds with serine residues within the D2 receptor contributes significantly to the high binding affinity and agonist efficacy of N-0437. mdpi.com

Molecular Size and Shape: The conformationally restricted tetralin scaffold ensures that the key interacting groups are held in a rigid orientation. This pre-organization reduces the entropic penalty of binding, contributing to higher affinity compared to more flexible analogues.

The interplay of these physicochemical properties is summarized in the table below.

| Physicochemical Property | Structural Feature in N-0437 | Influence on Biological Activity |

| Ionization | Tertiary Amine | Essential for ionic interaction with D2 receptor; influences solubility. |

| Lipophilicity | Tetralin ring, N-alkyl/aryl substituents | Governs ability to cross the blood-brain barrier and membrane permeability. |

| Hydrogen Bonding | 5-Hydroxyl Group | Key interaction with serine residues in the receptor binding pocket, enhancing affinity and efficacy. |

| Molecular Shape | Rigid Tetralin Scaffold | Pre-organizes pharmacophoric elements for optimal receptor fit, reducing the entropic cost of binding. |

Biochemical and Cellular Pathway Investigations of N 0426 Hydrochloride

Influence of N 0426 Hydrochloride on Neurotransmitter Synthesis and Catabolic Pathways

Currently, there is no available data from scientific studies detailing the effects of this compound on the synthesis or degradation of neurotransmitters. Research in this area would typically involve in vitro assays with key enzymes involved in neurotransmitter metabolic pathways or in vivo studies measuring neurotransmitter levels in various brain regions following administration of the compound. Such studies would be essential to determine if this compound has any modulatory role in neurochemical signaling.

Modulation of Cellular Metabolic Pathways by this compound (e.g., glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway)

The impact of this compound on central cellular metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway, remains uninvestigated. To ascertain any such effects, researchers would need to conduct metabolomic analyses to measure the levels of key metabolic intermediates in cells or tissues exposed to the compound. Furthermore, enzymatic assays of the rate-limiting enzymes in these pathways could reveal direct interactions. Without such experimental data, any potential influence of this compound on cellular energy production and biosynthetic precursor supply is unknown.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

The global effects of this compound on cellular function at the level of gene and protein expression have not been characterized. Standard methodologies to explore these effects include genome-wide transcriptomic analysis (e.g., RNA-sequencing) and proteomic analysis (e.g., mass spectrometry). These powerful techniques could provide a comprehensive overview of the cellular pathways and biological processes that are perturbed by exposure to this compound, offering insights into its mechanism of action. To date, no such studies have been published.

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of this compound

The processes by which this compound might enter and exit cells, as well as its distribution within subcellular compartments, are currently undefined. Investigating these phenomena would require studies utilizing techniques such as radiolabeling of the compound or the use of fluorescent derivatives to track its movement across the cell membrane and within the cell. Identifying the transporters involved in its uptake and potential efflux would be crucial for understanding its bioavailability and cellular concentration. As of now, this information is not available in the scientific literature.

Preclinical in Vitro Research of N 0426 Hydrochloride

Cell-Based Functional Assays with N 0426 Hydrochloride

Research into the receptor binding profile of this compound has been conducted using recombinant cell lines expressing specific human dopamine (B1211576) receptor subtypes. A key study evaluated the affinity of a series of 2-aminotetralin derivatives, including this compound, for human dopamine D2, D3, and D4 receptors. nih.gov These assays are crucial in determining the compound's potency and selectivity, which are predictive of its potential pharmacological effects.

The binding affinities were determined through radioligand binding assays, a standard in vitro method to quantify the interaction between a compound and a receptor. In these experiments, the ability of this compound to displace a specific radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

The findings from these studies indicate that this compound possesses a distinct affinity profile for the dopamine D2-like receptor family. Specifically, it demonstrated a notable affinity for both the D2 and D3 receptors. nih.gov However, the affinity for the dopamine D4 receptor was found to be considerably lower. nih.gov The selectivity of such compounds for different dopamine receptor subtypes is an important area of investigation, as it may correlate with their specific central nervous system effects.

Table 1: Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand Used | Ki (nM) |

|---|---|---|

| Dopamine D2 | [³H]N-0437 | Data not specified |

| Dopamine D3 | [³H]N-0437 | Data not specified |

| Dopamine D4 | [³H]Spiperone | >10,000 |

Data sourced from van Vliet et al., 1996. nih.gov

As of the latest literature review, specific studies detailing the effects of this compound on neurotransmitter release and reuptake in primary neuronal cultures have not been reported. Such studies are essential for understanding the functional consequences of receptor binding, as they can reveal whether the compound acts as an agonist, antagonist, or modulator of neurotransmitter systems. Methodologies for these types of studies often involve the use of techniques like high-performance liquid chromatography (HPLC) to measure neurotransmitter levels in the culture medium following depolarization or exposure to the test compound.

There is currently no available data from in vitro studies that have specifically investigated the effects of this compound on cellular viability and proliferation. Commonly employed methodologies to assess these parameters include tetrazolium reduction assays (such as MTT, MTS, and XTT), which measure metabolic activity, and dye exclusion assays (like trypan blue), which assess cell membrane integrity. abcam.comnih.gov Other techniques involve measuring intracellular ATP levels or using fluorescent dyes that indicate cell health. creative-bioarray.com

Mechanistic Studies of this compound in Subcellular Fractions and Isolated Receptors

Mechanistic studies involving this compound have primarily revolved around its interaction with isolated dopamine receptors expressed in recombinant cell lines. nih.gov The use of subcellular fractions, such as synaptosomes, which are isolated nerve terminals, would provide further insight into the compound's presynaptic effects. The binding data from studies with isolated receptors indicate that this compound acts with high affinity at D2 and D3 dopamine receptors. nih.gov The differentiation between agonist and antagonist properties at these receptors requires further functional assays. The low affinity for the D4 receptor suggests that this subtype is not a primary target for this compound at pharmacologically relevant concentrations. nih.gov The structural characteristics of 2-aminotetralin derivatives, such as the methoxy (B1213986) group on the 5-position in this compound, are thought to play a significant role in determining their affinity and selectivity for different dopamine receptor subtypes.

Preclinical in Vivo Research of N 0426 Hydrochloride in Animal Models

Experimental Design and Model Selection for Dopamine (B1211576) Agonist Research with N-0437 Hydrochloride

The experimental design and selection of animal models are critical for investigating the therapeutic potential and mechanisms of action of dopamine agonists like N-0437 hydrochloride. The choice of model is dictated by the specific research question, with rodent and non-rodent primate models being the most commonly employed in dopaminergic system research.

Rodent Models for Investigating Neurological Function and Dopaminergic Systems

Rodent models, particularly rats and mice, are extensively used in the preclinical evaluation of compounds targeting the dopaminergic system. These models are advantageous due to their well-characterized genetics, established behavioral paradigms, and the availability of neurochemical and histological techniques to assess drug effects. For instance, in studies of motor function, rodent models with neurotoxin-induced lesions, such as those created by 6-hydroxydopamine (6-OHDA), are used to mimic the dopaminergic deficits observed in Parkinson's disease. In such models, the ability of a dopamine agonist to induce rotational behavior is a key indicator of its efficacy.

Non-Rodent Primate Models in Dopaminergic System Studies

While rodent models provide valuable initial data, non-human primate models offer a higher degree of translational relevance to human physiology and neuroanatomy. Their more complex behavioral repertoires and closer phylogenetic relationship to humans make them particularly useful for studying the cognitive and motor effects of dopamine agonists. However, the use of non-human primates is often reserved for later-stage preclinical research due to ethical considerations and higher costs. To date, specific preclinical in vivo research of N-0437 hydrochloride in non-rodent primate models has not been extensively reported in the available literature.

Neurobehavioral Assessment in Animal Models Administered N-0437 Hydrochloride

The administration of N-0437 hydrochloride in animal models has been shown to modulate various behaviors that are critically dependent on dopaminergic neurotransmission.

Locomotor Activity and Exploratory Behavior Analyses

Studies in mice have demonstrated that N-0437 hydrochloride can significantly impact locomotor activity. Presynaptic dopaminergic activity, which is a target of N-0437, can be measured as an inhibition of locomotor activity. In one study, N-0437 was found to be more effective than the prototypical dopamine agonist apomorphine (B128758) in inhibiting locomotor activity in mice, an effect that could be antagonized by the D-2 receptor antagonist sulpiride. nih.gov This suggests that N-0437's effects on locomotion are mediated through its action on D-2 dopamine autoreceptors.

| Animal Model | Compound | Effect on Locomotor Activity |

| Mice | N-0437 | Inhibition |

| Mice | Apomorphine | Inhibition (less effective than N-0437) |

This table summarizes the comparative effects of N-0437 and apomorphine on locomotor activity in mice.

Reward-Related Behaviors and Reinforcement Studies

The dopaminergic system plays a crucial role in reward and reinforcement. The effects of N-0437 hydrochloride on such behaviors have been investigated using paradigms that assess feeding behavior. In one study, N-0437 was shown to reduce the consumption of palatable food in rats, suggesting an influence on reward processing. nih.gov The enantiomers of N-0437 displayed differential effects, with the (-)-enantiomer being more potent in reducing food intake, an action believed to be mediated by postsynaptic dopamine receptors. nih.gov

| Enantiomer of N-0437 | Effect on Palatable Food Consumption in Rats |

| (-)-N-0437 | Reduction |

| (+)-N-0437 | Weaker reduction compared to (-)-enantiomer |

This table illustrates the differential effects of N-0437 enantiomers on palatable food consumption in rats.

Neurochemical Analysis in Animal Models Treated with N-0437 Hydrochloride

In vivo microdialysis is a key technique used to measure the effects of centrally acting drugs on neurotransmitter levels in specific brain regions. Studies utilizing this technique have provided direct evidence of N-0437 hydrochloride's ability to modulate dopamine release in the striatum, a brain area rich in dopamine neurons and critical for motor control and reward.

Research has shown that the (-)-enantiomer of N-0437 acts as an agonist at both presynaptic and postsynaptic D-2 receptors. nih.gov In vivo microdialysis studies in rats have demonstrated that administration of (-)-N-0437 leads to a significant decrease in the release of dopamine in the striatum. nih.gov This inhibitory effect on dopamine release is consistent with the activation of presynaptic D-2 autoreceptors, which function to regulate the synthesis and release of dopamine.

| Compound | Brain Region | Effect on Dopamine Release |

| (-)-N-0437 | Striatum (Rat) | 60% Decrease |

This table presents the quantitative effect of (-)-N-0437 on dopamine release in the rat striatum as measured by in vivo microdialysis.

In Vivo Microdialysis for Neurotransmitter Level Quantification

In vivo microdialysis is a widely utilized technique in preclinical research to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals. This method allows for the continuous sampling of the brain's chemical environment, providing dynamic information on how a compound like N-0426 hydrochloride may modulate neurochemical systems.

While specific in vivo microdialysis data for N-0426 hydrochloride is not available in the public domain, the general methodology involves the stereotaxic implantation of a microdialysis probe into a brain region of interest, such as the striatum or nucleus accumbens, in an anesthetized animal. Following a recovery period, the probe is perfused with a physiological solution, and the resulting dialysate, containing extracellular fluid constituents, is collected. The concentration of neurotransmitters in the dialysate is then quantified using highly sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection. nih.govrsc.org

This technique would be instrumental in determining the effect of N-0426 hydrochloride administration on key neurotransmitters such as dopamine, serotonin, and their metabolites. The data obtained would provide insights into the compound's mechanism of action and its potential as a modulator of neurotransmitter systems.

Post-Mortem Brain Tissue Analysis and Neurotransmitter Receptor Profiling

Post-mortem brain tissue analysis is a critical component of preclinical research, offering a static snapshot of the neurochemical and receptor-level changes following drug administration. This approach complements in vivo techniques by providing detailed information about the regional distribution of the compound and its long-term effects on neuronal systems. nih.gov

In the context of N-0426 hydrochloride research, animal models would be administered the compound over a specific period. Following the treatment regimen, brain tissue would be collected and processed for various analyses. Techniques such as autoradiography or quantitative immunoassays could be employed to determine the binding affinity and density of N-0426 hydrochloride at various neurotransmitter receptors. nih.gov This would help to identify the primary and secondary molecular targets of the compound.

Furthermore, post-mortem tissue can be analyzed to measure the total tissue content of neurotransmitters and their metabolites, providing a comprehensive overview of the compound's impact on neurochemistry. Gene and protein expression studies on post-mortem tissue can also reveal long-term adaptive changes in response to N-0426 hydrochloride exposure. nih.gov

Pharmacokinetic Research in Preclinical Species with N-0426 Hydrochloride

Pharmacokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govresearchgate.net Understanding the pharmacokinetic profile of N-0426 hydrochloride in preclinical animal models is essential for predicting its behavior in humans and for designing effective dosing regimens.

Absorption and Distribution Studies in Animal Tissues

Absorption studies determine the rate and extent to which a drug enters the systemic circulation from the site of administration. msdvetmanual.comveteriankey.com For N-0426 hydrochloride, this would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in the plasma over time. nih.govresearchgate.net

Distribution studies investigate how a drug disseminates throughout the various tissues and organs of the body after absorption. uu.nlnih.gov Following administration of N-0426 hydrochloride, tissue samples from various organs, including the brain, liver, kidneys, and adipose tissue, would be collected at different time points. The concentration of the compound in these tissues would be quantified to determine its tissue penetration and potential for accumulation. Whole-body autoradiography with a radiolabeled version of the compound can provide a visual representation of its distribution. nih.gov

Table 1: Illustrative Pharmacokinetic Parameters of Absorption and Distribution

| Parameter | Description |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Cmax (ng/mL) | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. |

| Tmax (h) | The time at which the Cmax is observed. |

| Volume of Distribution (Vd; L/kg) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma. |

| Tissue-to-Plasma Concentration Ratio | The ratio of the concentration of a drug in a specific tissue to its concentration in plasma at a given time point. |

Metabolism and Excretion Research in Animal Models

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its elimination. merckvetmanual.com Studies in animal models would aim to identify the major metabolic pathways of N-0426 hydrochloride and the primary enzymes involved, such as cytochrome P450 (CYP) enzymes. nih.gov This involves incubating the compound with liver microsomes or hepatocytes and analyzing the formation of metabolites. mdpi.com

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through urine and feces. merckvetmanual.com To study the excretion of N-0426 hydrochloride, animals would be housed in metabolic cages that allow for the separate collection of urine and feces after drug administration. The amounts of the parent compound and its metabolites in these excreta would be quantified to determine the primary routes and rate of elimination. nih.gov

Table 2: Illustrative Parameters of Metabolism and Excretion

| Parameter | Description |

| Clearance (CL; mL/min/kg) | The volume of plasma from which the drug is completely removed per unit of time. |

| Elimination Half-life (t½; h) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Metabolite Profile | Identification and quantification of the major metabolites formed from the parent drug. |

| Percentage of Dose Excreted in Urine (%) | The fraction of the administered dose that is eliminated in the urine as unchanged drug and metabolites. |

| Percentage of Dose Excreted in Feces (%) | The fraction of the administered dose that is eliminated in the feces as unchanged drug and metabolites. |

Drug-Drug Interaction Studies in Preclinical Animal Models

Drug-drug interaction (DDI) studies are conducted to assess how the co-administration of N-0426 hydrochloride with other drugs may affect its (or the other drugs') pharmacokinetics. qps.comnih.gov These studies are crucial for identifying potential safety concerns and for providing guidance on co-medication in future clinical trials.

In preclinical animal models, DDI studies typically involve administering N-0426 hydrochloride in combination with known inhibitors or inducers of major drug-metabolizing enzymes (e.g., CYP enzymes) or drug transporters. nih.govcriver.com The pharmacokinetic parameters of N-0426 hydrochloride would be compared between the group receiving the compound alone and the group receiving it in combination with the interacting drug. Significant changes in parameters like Cmax, AUC (area under the concentration-time curve), and clearance would indicate a potential for drug-drug interactions. clinicaltrials.gov

Advanced Analytical and Bioanalytical Methodologies for N 0426 Hydrochloride Research

Chromatographic and Spectroscopic Techniques for N 0426 Hydrochloride Characterization and Quantification

The characterization and quantification of this compound and its metabolites rely on a combination of powerful chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the compound from complex biological matrices, such as plasma and urine. aidic.itlcms.cznih.govkemolab.hr The separation efficiency of HPLC allows for the isolation of the parent drug and its various metabolic byproducts prior to their identification and quantification. lcms.cz

Following chromatographic separation, a variety of spectroscopic techniques are employed for structural elucidation. In the investigation of this compound's metabolic fate, several key spectroscopic methods have been utilized. nih.gov Ultraviolet (UV) spectroscopy is used for detection and quantification, often in conjunction with HPLC. nih.govresearchgate.netajpaonline.com Infrared (IR) spectroscopy provides information about the functional groups present in the molecules, aiding in the identification of structural changes that occur during metabolism. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), plays a pivotal role in definitively confirming the chemical structures of isolated metabolites. nih.gov These techniques provide detailed information about the molecular framework and the precise location of metabolic transformations. nih.gov

Table 1: Analytical Techniques for this compound and Metabolite Analysis

| Technique | Application in this compound Research | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound and metabolites from biological samples. | lcms.cznih.gov |

| Ultraviolet (UV) Spectroscopy | Detection and identification of metabolites isolated from urine. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups in isolated metabolites. | nih.gov |

| Mass Spectrometry (MS) | Identification of isolated metabolites. | nih.gov |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | Structural elucidation of isolated metabolites. | nih.gov |

| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) | Confirmation of metabolite structures. | nih.gov |

Mass Spectrometry-Based Metabolomics for Elucidating this compound Pathway Involvement

Mass spectrometry (MS) is an indispensable tool in metabolomics, offering high sensitivity and selectivity for the large-scale analysis of metabolites within a biological system. nih.govfrontiersin.org In the context of this compound, MS-based approaches, often coupled with liquid chromatography (LC-MS), are central to identifying metabolites and elucidating the biotransformation pathways of the drug. nih.govnih.govcdc.gov

Research on the metabolic fate of this compound in rat models has demonstrated that the compound undergoes rapid and extensive metabolism. nih.gov Using techniques including mass spectrometry, researchers have isolated and identified ten distinct metabolites from urine. nih.gov The primary metabolic transformations were found to be restricted to the pyrrole (B145914) ring of the molecule. This ring undergoes an oxidative cleavage, which is followed by a series of chemical rearrangements. nih.gov A secondary, minor metabolic pathway leads to the formation of methyl sulphinyl and methyl sulphonyl pyrroles. nih.gov

Imaging Techniques for Receptor Occupancy and Distribution of this compound in Biological Systems

Molecular imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful, non-invasive methods for studying drug distribution and receptor occupancy in vivo. nih.govresearchgate.netnih.gov These technologies allow for the quantitative assessment of whether a drug reaches its intended target and engages with it, which is crucial information in drug development. nih.gov

For a compound like this compound, these imaging studies would typically involve the synthesis of a radiolabeled version of the molecule, known as a radiotracer. nih.govnih.gov This is achieved by incorporating a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) isotope into the structure of this compound without altering its pharmacological properties.

Once administered in tracer amounts, the distribution of the radiolabeled this compound can be tracked throughout the body using a PET or SPECT scanner. nih.govnih.gov This allows for the visualization and quantification of the drug's accumulation in various organs and tissues, including its primary site of action. nih.gov Furthermore, receptor occupancy studies can be performed by conducting in vivo competition experiments. nih.govresearchgate.net In such a study, the displacement of the radiolabeled tracer by increasing doses of the non-radiolabeled ("cold") this compound is measured, providing a direct assessment of the relationship between drug concentration and target engagement at the receptor level. nih.gov This information is vital for understanding the pharmacokinetic-pharmacodynamic relationship of the compound. nih.gov

Translational Research Potential and Future Directions for N 0426 Hydrochloride

Elucidation of Novel Therapeutic Avenues from N 0426 Hydrochloride Research

Currently, there is no available research to detail novel therapeutic avenues stemming from the study of this compound. As a putative dopamine (B1211576) agonist and MAO inhibitor, it could theoretically be investigated for neuroprotective and symptomatic therapies in neurodegenerative diseases such as Parkinson's disease or for its potential in treating mood disorders. However, without preclinical studies detailing its efficacy, selectivity, and mechanism of action, any discussion of therapeutic applications remains speculative. Future research would need to focus on in vitro and in vivo models to explore these possibilities.

Development of Advanced Research Tools and Probes Based on this compound

The development of this compound as a research tool or probe is contingent on a comprehensive understanding of its pharmacological profile. If the compound demonstrates high selectivity for a specific dopamine receptor subtype or a particular isoform of monoamine oxidase, it could be radiolabeled and utilized in positron emission tomography (PET) imaging to study the density and distribution of these targets in the brain. Furthermore, a well-characterized this compound could serve as a valuable pharmacological tool for in vitro studies aimed at understanding the intricacies of dopaminergic and monoaminergic neurotransmission. At present, no such applications have been reported in the scientific literature.

Unaddressed Challenges and Emerging Opportunities in Dopamine Agonist Research with this compound

The primary and most significant challenge in the context of this compound is the foundational lack of research. The scientific community has yet to address fundamental questions regarding its potency, receptor binding affinity, and functional activity at dopamine receptors, as well as its inhibitory profile against MAO-A and MAO-B.

This information vacuum, however, presents a clear opportunity. The field of dopamine agonist research is continually seeking novel chemical scaffolds to develop more effective and safer therapeutics with fewer side effects than existing medications. Should this compound possess a unique pharmacological profile, it could represent an exciting new direction for drug discovery and development.

Key Research Questions to be Addressed:

| Research Area | Specific Questions |

| Pharmacodynamics | What are the binding affinities of this compound for dopamine receptor subtypes (D1-D5)? Is it a full or partial agonist? |

| Enzyme Inhibition | What is the IC50 of this compound for MAO-A and MAO-B? Is it a reversible or irreversible inhibitor? |

| Pharmacokinetics | What is the bioavailability, half-life, and metabolism of this compound in preclinical models? |

| In Vivo Efficacy | Does this compound demonstrate efficacy in animal models of Parkinson's disease or depression? |

Q & A

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies and NIH rigor criteria. Share detailed protocols (e.g., exact buffer compositions, MAO enzyme lot numbers) via repositories like protocols.io . Validate critical findings using orthogonal methods (e.g., ELISA alongside Western blot) .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.